101536-55-4
Description
Overview of Tachykinin Peptide Family and Endogenous Ligands
The tachykinin family represents one of the largest groups of neuropeptides found across the animal kingdom. mdpi.com These peptides are characterized by a conserved C-terminal amino acid sequence, specifically Phe-X-Gly-Leu-Met-NH2, where 'X' can be an aromatic or aliphatic amino acid. biomol.com Tachykinins are synthesized as larger precursor proteins, preprotachykinins, which are then processed into smaller, active peptides. biomol.com
In mammals, the primary endogenous tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). researchgate.net These peptides are encoded by two different genes: TAC1 (for SP and NKA) and TAC3 (for NKB). biomol.com They exert their biological effects by binding to a class of G protein-coupled receptors known as tachykinin receptors, of which there are three main subtypes: NK1, NK2, and NK3. mdpi.comsigmaaldrich.com While there is some cross-reactivity, SP, NKA, and NKB show preferential affinity for NK1, NK2, and NK3 receptors, respectively. biomol.combiosynth.com
Biological Significance of Neurokinin B as a Neuropeptide
Neurokinin B (NKB) is a decapeptide that plays a significant role in a variety of physiological processes. medchemexpress.com It is particularly recognized for its crucial involvement in the regulation of reproductive function. glpbio.comresearchgate.net NKB, along with kisspeptin (B8261505) and dynorphin, is co-localized in neurons within the arcuate nucleus of the hypothalamus, an area critical for controlling the release of gonadotropin-releasing hormone (GnRH). glpbio.comnih.gov This interplay is fundamental for the onset of puberty and the regulation of the menstrual cycle. researchgate.netcaymanchem.com Inactivating mutations in the genes for NKB (TAC3) or its receptor (TACR3) can lead to a condition known as congenital hypogonadotropic hypogonadism, characterized by failed puberty. medchemexpress.com
Beyond reproduction, NKB is implicated in other functions. It has been shown to have neuromodulatory roles in various brain functions and can act as a potent bronchoconstrictor. reactivi.ro Research also suggests that NKB and other tachykinins may have neuroprotective functions, potentially protecting neurons against neurotoxic processes observed in conditions like Alzheimer's disease. chemsrc.comphysiology.org
Identification of Neurokinin B Trifluoroacetate (B77799) as a Research Reagent
Neurokinin B Trifluoroacetate (CAS: 101536-55-4) is the trifluoroacetate salt form of Neurokinin B. biomol.comreactivi.ro The addition of the trifluoroacetate counter-ion is a common practice in peptide synthesis and purification, enhancing the stability and solubility of the peptide, which is often supplied as a lyophilized powder. researchgate.netreactivi.ro This makes it a reliable and convenient reagent for laboratory use. glpbio.comreactivi.ro In research settings, it is used as a potent and selective agonist for the Neurokinin-3 (NK3) receptor. biomol.comreactivi.ro Its availability as a standardized reagent allows for reproducible in vitro and in vivo studies to investigate the physiological and pathological roles of the NKB/NK3R signaling pathway. reactivi.rorsc.org
Scope and Academic Research Focus on Neurokinin B Trifluoroacetate
The primary application of Neurokinin B Trifluoroacetate in academic research is to probe the function of the NK3 receptor. It is widely used in both in vitro and in vivo experimental models.
In vitro studies frequently employ Neurokinin B Trifluoroacetate to investigate cellular responses following NK3 receptor activation. For instance, it has been used to demonstrate dose-dependent calcium mobilization in cell lines engineered to express the NK3 receptor, such as HEK293 cells. biomol.comreactivi.ro This type of assay is crucial for screening potential NK3 receptor antagonists. biomol.comreactivi.ro
In vivo research utilizes Neurokinin B Trifluoroacetate to explore the systemic effects of NK3 receptor activation. Studies in animal models have shown that administration of this compound can potentiate electrically-induced contractions in isolated tissues like the rat vas deferens and cause vasodilation. biomol.comreactivi.ro A significant area of in vivo research has focused on its role in reproduction. For example, intravenous administration of Neurokinin B in juvenile male rhesus monkeys was shown to stimulate the release of luteinizing hormone (LH), providing evidence for its role in initiating puberty. reactivi.ro
Furthermore, research using Neurokinin B and its analogs, like the selective NK3 receptor agonist senktide (B1681736), has been instrumental in elucidating the complex interactions within the KNDy (kisspeptin/NKB/dynorphin) neuronal system in the hypothalamus. rsc.orgfishersci.com These studies are fundamental to understanding the neural control of fertility and have opened avenues for the development of novel therapeutics for reproductive disorders. nih.gov
Data Tables
Table 1: Chemical Properties of Neurokinin B Trifluoroacetate
| Property | Value | Source |
| CAS Number | This compound | glpbio.comphysiology.org |
| Molecular Formula | C55H79N13O14S2.2C2HF3O2 | glpbio.com |
| Molecular Weight | 1438.47 g/mol | glpbio.com |
| Purity | Typically >95% or >98% | reactivi.ro |
| Form | Lyophilized powder | reactivi.ro |
| Storage | -20°C | glpbio.com |
Table 2: Endogenous Tachykinins and Their Preferred Receptors
| Endogenous Ligand | Preferred Receptor | Source |
| Substance P (SP) | NK1 | biomol.combiosynth.com |
| Neurokinin A (NKA) | NK2 | biomol.combiosynth.com |
| Neurokinin B (NKB) | NK3 | biomol.combiosynth.com |
Properties
CAS No. |
101536-55-4 |
|---|---|
Molecular Formula |
C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂ |
Molecular Weight |
1438.47 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Peptide Synthesis Strategies for Neurokinin B and Analogs
The synthesis of Neurokinin B and its analogs is a complex process that relies on the precise, stepwise assembly of amino acids to form the desired peptide chain. Both solid-phase and solution-phase strategies are employed, each with its own set of advantages and challenges.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like Neurokinin B. This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids in the desired order.
The synthesis of various Neurokinin B analogs has been successfully achieved using SPPS. For instance, analogs of tilapia Neurokinin B (tiNKB) and zebrafish Neurokinin B (zfNKB) were synthesized using an automated solid-phase method applying Fmoc active-ester chemistry. researchgate.net In a typical SPPS protocol for NKB analogs, a resin such as Rink-Amide MBHA is utilized, which allows for the generation of a C-terminal amide upon cleavage, a common feature in many bioactive peptides including NKB. researchgate.netnih.gov The synthesis proceeds by the iterative addition of Nα-Fmoc protected amino acids.
| Parameter | Description | Source(s) |
| Resin | Rink-Amide MBHA, 2-chlorotrityl chloride resin | researchgate.netnih.govnih.govwiley-vch.de |
| Synthesis Strategy | Automated solid-phase method, Manual solid-phase methodology | researchgate.netnih.gov |
| Key Feature | Allows for the creation of C-terminally amidated peptides. | researchgate.netnih.gov |
Solution-Phase Peptide Synthesis Techniques
While less common for long peptides, solution-phase peptide synthesis offers advantages for the production of shorter peptide fragments or for specific coupling steps that may be difficult on a solid support. In this method, the peptide is synthesized while dissolved in a solvent. Analogs of the C-terminal hexapeptide and heptapeptide (B1575542) of Substance P, a related tachykinin, have been synthesized using conventional solution methods. researchgate.net This approach can also be used for the synthesis of specific building blocks or for the coupling of complex fragments. For example, the synthesis of certain peptidomimetic analogs has involved solution-phase coupling of a protected tetrapeptide precursor to an amine in solution. nih.gov
Utilization of Protective Group Chemistry (e.g., Fmoc/tBu, BOC-TFA)
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the alpha-amino group and at reactive amino acid side chains. The two most widely used strategies are the Fmoc/tBu and the Boc/Bzl (or Boc/TFA for cleavage) approaches. iris-biotech.deamericanpeptidesociety.org
The Fmoc/tBu strategy is the predominant method used in modern SPPS for the synthesis of NKB and its analogs. researchgate.netnih.gov The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). wiley-vch.deuni-regensburg.de This orthogonal protection scheme allows for the selective deprotection of the Nα-Fmoc group without affecting the side-chain protecting groups or the linkage to the resin.
The Boc/TFA strategy involves protecting the Nα-amino group with the acid-labile tert-butyloxycarbonyl (Boc) group. Deprotection is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deamericanpeptidesociety.org While historically significant, the Boc strategy often requires the use of harsher reagents, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin, which has led to the wider adoption of the milder Fmoc/tBu strategy. iris-biotech.de However, for the synthesis of certain analogs, particularly those containing hydrophobic amino acids where Fmoc chemistry can present challenges, the Boc strategy has been employed. nih.gov
| Strategy | Nα-Protection | Side-Chain Protection | Deprotection (Nα) | Final Cleavage | Source(s) |
| Fmoc/tBu | Fmoc (base-labile) | tBu, Boc, Trt (acid-labile) | Piperidine in DMF | TFA cocktail | researchgate.netnih.goviris-biotech.denih.gov |
| Boc/TFA | Boc (acid-labile) | Benzyl-based (acid-labile) | Trifluoroacetic Acid (TFA) | Strong acids (e.g., HF) | iris-biotech.deamericanpeptidesociety.orgnih.gov |
Coupling Reagents and Reaction Conditions
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain requires the use of a coupling reagent to activate the carboxylic acid. A variety of coupling reagents are available, each with its own mechanism and efficiency.
Commonly used coupling reagents in the synthesis of NKB and its analogs include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govpeptide.comsigmaaldrich.com These are often used in combination with an additive like HOBt (1-hydroxybenzotriazole) to improve reaction rates and suppress racemization. nih.govuni-regensburg.de Carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) are also frequently employed, often in the presence of HOBt. nih.gov The choice of coupling reagent and conditions can be critical, especially for sterically hindered amino acids or difficult sequences. nih.govnih.gov
| Coupling Reagent | Additive | Base | Application Example | Source(s) |
| HBTU, TBTU | HOBt | N-methylmorpholine (NMM) | Solid-phase synthesis of neurokinin analogs. | wiley-vch.deuni-regensburg.de |
| DIC | HOBt | Diisopropylethylamine (DIPEA) | Solid-phase synthesis of chimeric opioid-neurokinin peptides. | nih.govnih.gov |
| PyBOP | Hünig's base | Solution-phase synthesis of N-methylated analogs. | nih.gov | |
| HATU | HOAt | DIPEA | Synthesis of linear peptides using Fmoc strategy. | researchgate.net |
Purification and Isolation Procedures
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. Therefore, a robust purification method is essential to obtain the desired compound with high purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides like Neurokinin B and its analogs. researchgate.net This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles that have been surface-modified with alkyl chains (e.g., C18 or C8).
The peptides are then eluted from the column by a gradient of an organic solvent, most commonly acetonitrile, mixed with the aqueous phase. researchgate.netmdpi.com Both the aqueous and organic phases usually contain an ion-pairing agent, such as trifluoroacetic acid (TFA), which forms ion pairs with the charged groups on the peptide, thereby increasing its hydrophobicity and improving the separation. researchgate.netmdpi.com The fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry, are collected and lyophilized to yield the final, highly purified product. researchgate.netnih.gov For example, crude NKB analogs have been purified to greater than 95% purity using preparative RP-HPLC. researchgate.netnih.gov
| Parameter | Description | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netmdpi.com |
| Stationary Phase | C18 (octadecyl) silica-based columns | researchgate.netmdpi.com |
| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) | researchgate.netmdpi.com |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% Trifluoroacetic Acid (TFA) | mdpi.com |
| Elution | Gradient elution with increasing concentration of Mobile Phase B | researchgate.netmdpi.com |
| Purity Achieved | >95% | researchgate.netnih.gov |
Structural Modifications and Analog Design
The design and synthesis of NKB analogs through structural modifications are essential for understanding its interaction with neurokinin receptors and for developing selective agonists and antagonists. nih.gov These modifications include constraining the peptide's conformation, derivatizing its termini, substituting amino acids, creating hybrid peptides, and incorporating labels.
Synthesis of Conformationally Constrained Analogs
To study the bioactive conformation of NKB, conformationally constrained analogs are synthesized. This involves introducing rigid structural elements into the peptide backbone or side chains to limit their conformational flexibility. colab.ws For example, the incorporation of a γ-lactam constraint into the C-terminal region of tachykinin analogs has been shown to produce potent and selective agonists for the NK-2 receptor. nih.gov
Another approach involves the use of conformationally constrained aromatic amino acids. For instance, the 1-phenyl-benzazepine core has been used to create antagonists for the neurokinin-1 (NK1) receptor. nih.gov The synthesis of these analogs often involves multi-step solution-phase chemistry or solid-phase peptide synthesis (SPPS) to incorporate the constraining moieties. nih.gov While much of this work has focused on other tachykinins like Neurokinin A and Substance P, the principles are directly applicable to the design of constrained NKB analogs. colab.wsnih.govresearchgate.net
N-Terminal and C-Terminal Derivatizations
Derivatization of the N- and C-termini of Neurokinin B can significantly impact its properties and function.
N-Terminal Derivatization: The N-terminus of NKB can be modified to enhance its stability or to attach other molecules. For example, selective chemical modification at the N-terminus can be achieved through reductive alkylation, which takes advantage of the different reactivity of the N-terminal primary amino group compared to the ε-amino group of lysine (B10760008) residues. google.com This method has been used to attach polymers like polyethylene (B3416737) glycol (PEG) to NKB, a process known as pegylation. google.com
C-Terminal Derivatization: Neurokinin B is naturally C-terminally amidated, a modification that is crucial for its biological activity. wikipedia.orgnih.gov The synthesis of NKB and its analogs, therefore, typically yields a C-terminal amide. biosyn.com Studies on the related peptide, Neurokinin A, have shown that replacing the C-terminal amide with a free carboxylic acid (NKA-OH) significantly reduces its agonist activity at NK1 and NK2 receptors. nih.gov This suggests that the amide group, while perhaps not directly involved in receptor stimulation, may be critical for inducing the correct conformation for agonist activity. nih.gov
Amino Acid Substitutions and Hybrid Peptide Synthesis
Amino Acid Substitutions: Replacing specific amino acids in the NKB sequence is a common strategy to probe structure-activity relationships. For example, the substitution of alanine (B10760859) for proline at position 63 of proneurokinin B has been identified. usp.br In another study, glycine-monosubstituted analogs of NKB were investigated to understand the structural role of each amino acid. nih.gov The histidine residue at position 3 is considered essential for the peptide's ability to form amyloid structures, as its replacement with threonine or alanine prevents this assembly. mdpi.com Furthermore, studies on the NK1 receptor have shown that substituting a valine residue in the receptor increases the binding affinity of NKB, suggesting that modifications to NKB at the interacting position could enhance selectivity. nih.gov
Hybrid Peptide Synthesis: This approach involves combining the pharmacophores of NKB or other tachykinins with those of other peptide families to create chimeric molecules with novel properties. For example, hybrid peptides targeting both opioid and neurokinin receptors have been synthesized. mdpi.com One such strategy involved creating a bifunctional opioid agonist-NK1 antagonist by linking a constrained version of an opioid peptide with an NK1 antagonist pharmacophore. nih.gov These complex syntheses often utilize solid-phase peptide synthesis strategies. nih.gov
Table 2: Examples of Amino Acid Substitutions in Tachykinins and their Effects
| Original Residue | Substituted Residue | Peptide | Effect | Reference |
|---|---|---|---|---|
| Alanine (at position 63) | Proline | Proneurokinin B | Identified in a patient with central precocious puberty | usp.br |
| Histidine (at position 3) | Threonine or Alanine | Neurokinin B | Eliminates amyloid assembly | mdpi.com |
Incorporation of Labeling Moieties for Research Probes
To study the distribution, expression, and function of Neurokinin B and its receptors, labeled research probes are essential. These probes are created by incorporating labeling moieties such as radioisotopes or fluorescent tags into the NKB sequence or related molecules.
For instance, 35S-labeled synthetic oligodeoxynucleotide probes have been designed to be complementary to the mRNA encoding the NKB precursor. nih.gov These probes allow for the visualization of NKB-expressing neurons in the central nervous system using in situ hybridization histochemistry. nih.gov Similarly, FITC-labeled probes have been used to detect the co-expression of kisspeptin (B8261505) and the NKB receptor (TACR3) in neurons. nih.gov
Furthermore, radiolabeling of tachykinin peptides themselves is a valuable tool. Substance P fragments have been labeled with radionuclides like 99mTc and 177Lu by coupling them to chelating agents at the N-terminus. mdpi.com These radiolabeled peptides can be used as receptor radiopharmaceuticals for imaging and therapeutic applications. mdpi.com The purification of these labeled conjugates often requires semi-preparative HPLC to separate the labeled peptide from unreacted components. mdpi.com
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are fundamental in determining the three-dimensional structure of peptides like Neurokinin B (NKB). Methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide critical insights into the peptide's conformation and secondary structure, which are essential for its biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For Neurokinin B, two-dimensional proton NMR (2D ¹H-NMR) has been instrumental in elucidating its conformational properties, particularly in environments that mimic biological membranes.
Research has shown that while NKB is largely unstructured in a simple aqueous solution, it adopts a defined conformation in the presence of membrane-mimetic solvents like dodecyl phosphocholine (B91661) (DPC) micelles. rcsb.org A comprehensive study utilized a suite of 2D NMR experiments to achieve unambiguous resonance assignments and determine distance constraints for structural calculations. rcsb.org These experiments included Correlation Spectroscopy (DQF-COSY and TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). rcsb.org
The analysis of NMR data, including Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift indices, indicates that NKB adopts a helical structure when bound to DPC micelles. rcsb.org This induced structure is considered a key structural motif for agonists that are selective for the neurokinin-3 (NK-3) receptor, the primary receptor for NKB. rcsb.orgnih.gov Further studies in different solvent systems, such as dimethylsulfoxide (DMSO) and methanol, support the presence of an α-helical structure in the central region of the peptide (residues 2-6) or a β-turn (residues 3-6), with the C-terminal portion adopting a more extended structure. researchgate.net This conformational flexibility is a common characteristic among tachykinin peptides, which often transition from a random coil in aqueous solution to a more ordered, helical structure upon interacting with a membrane environment. nih.govnih.gov
| NMR Experiment | Purpose in NKB Structural Analysis | Key Finding |
|---|---|---|
| TOCSY (Total Correlation Spectroscopy) | To identify proton spin systems belonging to individual amino acid residues. rcsb.org | Aided in the unambiguous assignment of all proton resonances. rcsb.org |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | To identify protons that are close in space (<5 Å), providing interproton distance constraints. rcsb.org | Revealed medium-range NOEs consistent with a helical conformation in a membrane-like environment. rcsb.org |
| DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy) | To measure coupling constants and confirm through-bond proton connectivities. rcsb.org | Supported the assignments made by TOCSY and provided dihedral angle constraints. rcsb.org |
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and effective method for analyzing the secondary structure of peptides. acs.org The technique measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a peptide backbone. acs.orgcdnsciencepub.com
Studies on Neurokinin B have employed CD spectropolarimetry to assess its secondary structure in various environments. rcsb.orgacs.org In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the UV CD spectrum of NKB displays characteristic features of an α-helical structure. acs.org Specifically, the spectrum shows two negative bands at approximately 208 nm and 225 nm, along with a positive band around 195 nm. acs.org This is consistent with findings for other tachykinin peptides like Neurokinin A and Eledoisin, which also demonstrate a transition from a random coil in aqueous buffers to a helical conformation in the presence of SDS, DPC, or trifluoroethanol (TFE). nih.govnih.gov
The binding of ligands, such as metal ions, can also influence the peptide's structure. For instance, the interaction of NKB with copper (Cu²⁺) was monitored using CD spectroscopy, which showed changes in the spectrum, indicating that the peptide's structure adapts to accommodate the metal ion. acs.org
| Compound/Condition | CD Spectral Features | Inferred Secondary Structure |
|---|---|---|
| Neurokinin B in SDS micelles | Minima at ~208 nm and ~225 nm; Maximum at ~195 nm. acs.org | α-helical. acs.org |
| Neurokinin A in aqueous buffer | Strong minimum at ~198 nm; weak maximum at ~220 nm. nih.gov | Primarily unstructured (random coil). nih.gov |
| Neurokinin A in SDS/DPC micelles | Minimum at ~222 nm; second minimum between 203-208 nm. nih.gov | α-helical. nih.gov |
| Eledoisin in TFE/H₂O or SDS | Not specified in detail, but described as adopting an α-helical structure. nih.gov | α-helical. nih.gov |
Elemental Analysis and Amino Acid Composition Determination
The amino acid sequence of Neurokinin B has been established as a decapeptide with a C-terminal amide. wikipedia.org The sequence is Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂. frontiersin.orgnih.govmedchemexpress.com The precise composition is fundamental to its identity and its calculated molecular properties.
| Amino Acid | Three-Letter Code | One-Letter Code | Frequency |
|---|---|---|---|
| Aspartic Acid | Asp | D | 2 |
| Methionine | Met | M | 2 |
| Histidine | His | H | 1 |
| Phenylalanine | Phe | F | 2 |
| Valine | Val | V | 1 |
| Glycine | Gly | G | 1 |
| Leucine | Leu | L | 1 |
Based on its amino acid composition, the molecular formula for Neurokinin B is C₅₅H₇₉N₁₃O₁₄S₂. wikipedia.orgsigmaaldrich.com This formula allows for the calculation of its exact molecular weight and theoretical elemental composition. Elemental analysis is a quantitative technique that determines the percentage by mass of each element in a compound, providing a crucial check for the purity and identity of a synthesized or isolated peptide.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 55 | 660.605 | 54.57% |
| Hydrogen | H | 1.008 | 79 | 79.632 | 6.58% |
| Nitrogen | N | 14.007 | 13 | 182.091 | 15.04% |
| Oxygen | O | 15.999 | 14 | 223.986 | 18.50% |
| Sulfur | S | 32.06 | 2 | 64.120 | 5.30% |
| Total | 1210.434 | 100.00% |
Note: Mass percentages are calculated based on the molecular formula C₅₅H₇₉N₁₃O₁₄S₂ and standard atomic weights.
Molecular and Cellular Mechanism of Action Studies
Neurokinin Receptor Binding Kinetics and Thermodynamics
The affinity and selectivity of L-733,060 for neurokinin receptors have been extensively characterized through various binding assays.
Radioligand Binding Assays (e.g., [³H]- or [¹²⁵I]-Labeled Ligands)
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. revvity.com These assays typically involve incubating a preparation of cells or membranes expressing the receptor of interest with a radiolabeled ligand. revvity.commdpi.com The amount of bound radioactivity is then measured to quantify the ligand-receptor interaction.
In the study of NK1 receptors, tritiated ([³H]) versions of potent NK1 receptor antagonists, such as [³H]SR140333 and [³H]GR205171, are commonly used as radioligands. pnas.orgresearchgate.net For instance, competition assays with [³H]SR140333 have been employed to determine the binding affinity of other compounds at the NK1 receptor. pnas.org Similarly, [³H]Substance P has been used to label NK1 receptors, although it may bind to a smaller population of receptor sites compared to antagonist radioligands in certain tissues. researchgate.net The specific binding is determined by subtracting the non-specific binding, which is measured in the presence of a high concentration of an unlabeled competitor, from the total binding. pnas.org
Competition Binding Experiments and Affinity Determination (Kᵢ, IC₅₀)
Competition binding assays are a crucial method for determining the affinity of an unlabeled compound, such as L-733,060, by measuring its ability to displace a radiolabeled ligand from the receptor. The results are often expressed as the IC₅₀ value, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the receptor.
L-733,060 has demonstrated high affinity for the NK1 receptor in various studies. In competition binding experiments using [³H]GR205171 as the radioligand in gerbil and human striatum homogenates, L-733,060 exhibited potent binding. researchgate.net Another study reported Kᵢ values of 0.08 nM for gerbil NK1 receptors and 0.2 nM for human NK1 receptors. tocris.com A different investigation found a Kᵢ value of 0.8 nM for L-733,060 at the human NK1 receptor. psu.edu In studies on human retinoblastoma cell lines, L-733,060 was shown to inhibit cell growth with IC₅₀ values of 12.15 µM and 17.38 µM for the WERI-Rb1 and Y-79 cell lines, respectively, an effect that is mediated by its antagonism at the NK1 receptor. arvojournals.org
| Species/Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| Gerbil | Kᵢ | 0.08 nM | tocris.com |
| Human | Kᵢ | 0.2 nM | tocris.com |
| Human | Kᵢ | 0.8 nM | psu.edu |
| WERI-Rb1 (Human Retinoblastoma) | IC₅₀ | 12.15 µM | arvojournals.org |
| Y-79 (Human Retinoblastoma) | IC₅₀ | 17.38 µM | arvojournals.org |
Receptor Selectivity Profiling across NK1R, NK2R, and NK3R
The selectivity of a compound for its target receptor over other related receptors is a critical aspect of its pharmacological profile. The three main neurokinin receptor subtypes are NK1, NK2, and NK3. acnp.org L-733,060 is characterized as a selective NK1 receptor antagonist. Its affinity for NK2 and NK3 receptors is significantly lower than for NK1 receptors. This selectivity is crucial for minimizing off-target effects and for precisely studying the physiological roles of the NK1 receptor. While specific Kᵢ values for L-733,060 at NK2 and NK3 receptors are not detailed in the provided search results, the literature consistently refers to it as a selective NK1 antagonist, implying that its affinity for the other two receptor subtypes is substantially weaker. mdpi.comtocris.com
G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling
As a GPCR antagonist, L-733,060 blocks the activation of the NK1 receptor by its endogenous agonist, Substance P, thereby inhibiting the downstream signaling cascades.
Functional Assays for Receptor Agonism and Antagonism (e.g., Aequorin Luminescence, Calcium Mobilization, cAMP Production)
Functional assays are employed to assess whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). drugtargetreview.com The NK1 receptor is known to couple to Gαq proteins, which, upon activation, stimulate phospholipase C (PLC). mdpi.comencyclopedia.pub This leads to the production of inositol (B14025) triphosphate (IP₃), which in turn mobilizes intracellular calcium (Ca²⁺). mdpi.comencyclopedia.pub Therefore, measuring changes in intracellular calcium concentration is a common method to assess NK1 receptor activity.
Aequorin-based luminescence assays are a sensitive method for detecting intracellular calcium mobilization. drugtargetreview.comnih.gov In this assay, cells expressing the receptor of interest are also engineered to express apoaequorin. abcam.com When the apoaequorin is reconstituted with its substrate, coelenterazine, it becomes a calcium-sensitive photoprotein that emits light upon binding to Ca²⁺. drugtargetreview.com Studies have shown that L-733,060 can effectively antagonize the increase in intracellular calcium induced by NK1 receptor agonists. pnas.org For example, in U373 MG cells, which endogenously express the NK1 receptor, L-733,060 was able to block the calcium mobilization induced by Substance P and other endokinins. pnas.org Similarly, in human breast cancer cell lines, L-733,060 was shown to block the mitogenic (proliferative) effects of Substance P, which are linked to NK1 receptor activation and subsequent signaling. spandidos-publications.com
Analysis of G-Protein Coupling Preferences (Gαq, Gαs, Gαi)
GPCRs can couple to different families of G proteins, including Gαq, Gαs, and Gαi, which initiate distinct intracellular signaling pathways. mdpi.comencyclopedia.pub The NK1 receptor has been shown to couple to multiple G proteins, including Gαq, Gαs, and Gαi. mdpi.comencyclopedia.pub
Gαq coupling leads to the activation of phospholipase C and subsequent increases in intracellular calcium. mdpi.comencyclopedia.pub
Gαs coupling activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. mdpi.comencyclopedia.pub
Gαi coupling inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. mdpi.comencyclopedia.pub
The specific G protein that is activated can depend on the ligand and the conformation of the receptor. mdpi.comencyclopedia.pub As an antagonist, L-733,060 does not activate these pathways but rather prevents their activation by agonists like Substance P. By blocking the NK1 receptor, L-733,060 inhibits signaling through all the G protein pathways that this receptor can engage. The antagonistic action of L-733,060 on calcium mobilization confirms its ability to block the Gαq-mediated pathway, which is a primary signaling route for the NK1 receptor. pnas.orgmdpi.comencyclopedia.pub
β-Arrestin Recruitment Studies
The interaction of G protein-coupled receptors (GPCRs), such as the NK3R, with β-arrestin proteins is a critical step in signal transduction, often leading to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways. While β-arrestin recruitment is a known mechanism for the tachykinin receptor family, specific experimental data detailing the direct effects of Fezolinetant on β-arrestin recruitment to the NK3R are not extensively available in peer-reviewed literature.
However, the relevance of this pathway to NK3R function is well-recognized. Commercial assays, such as the PathHunter® CHO-K1 TACR3 β-Arrestin Cell Line, are designed specifically to measure ligand-induced β-arrestin recruitment to the human NK3R (also known as TACR3). discoverx.comresearchgate.net These assays are used to screen compounds that could modulate this interaction. discoverx.com Generally, for a GPCR antagonist like Fezolinetant, it would be expected to block the agonist-induced recruitment of β-arrestin. This blockade would prevent the subsequent desensitization and internalization of the receptor, thereby prolonging the receptor's availability on the cell surface but inhibiting its signaling capacity. The development of novel assays capable of simultaneously detecting the recruitment of both β-arrestin 1 and β-arrestin 2 isoforms may provide a more nuanced understanding of potential signaling bias for compounds targeting the NK3R in the future. frontiersin.org
Investigation of Post-Receptor Signaling Cascades
The neurokinin-3 receptor is established as a G protein-coupled receptor that primarily signals through the Gq/11 protein pathway. physiology.orgebi.ac.uknih.govnih.gov Activation of this pathway by an agonist, such as the endogenous ligand neurokinin B (NKB), initiates a well-defined signaling cascade. nih.govjsafog.com The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jsafog.comveozahhcp.com IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). jsafog.comresearchgate.net
Studies on enteric neurons have further elucidated this pathway, showing that NK3R stimulation leads to the sequential activation of PKCε and then protein kinase D (PKD). physiology.org This cascade is believed to mediate both rapid and prolonged modulation of neuronal function following receptor activation. physiology.org
As a selective NK3R antagonist, Fezolinetant functions by blocking the binding of NKB to the receptor, thereby inhibiting the initiation of this Gq/11-mediated cascade. jsafog.commedcentral.com Consequently, the production of IP3 and DAG, the mobilization of intracellular calcium, and the activation of downstream kinases like PKC and PKD are prevented. While direct measurements of Fezolinetant's effect on these specific second messengers are not detailed in available literature, its efficacy is predicated on the interruption of this precise signaling pathway.
Transcriptional Output Modulation Analysis
A key downstream consequence of receptor-mediated signaling is the modulation of gene expression through the activation of transcription factors. A widely used marker for neuronal activation following a stimulus is the expression of the immediate early gene c-Fos. researchgate.netnih.gov Preclinical studies have provided direct evidence of Fezolinetant's ability to modulate this transcriptional output.
In a key study using ovariectomized rats, a model for menopause, increased neuronal activity was observed in the median preoptic nucleus (MnPO) of the hypothalamus, a critical thermoregulatory center. researchgate.netnih.govebi.ac.uk This heightened activity was demonstrated by a significant increase in the number of neurons expressing c-Fos. researchgate.netnih.gov Following one week of repeated oral administration of Fezolinetant, this agonist-induced c-Fos expression was significantly inhibited. researchgate.netnih.govebi.ac.uk This provides strong evidence that Fezolinetant modulates transcriptional output in key hypothalamic neurons by blocking NK3R signaling. researchgate.net
Further supporting this mechanism, studies with another selective NK3R antagonist, SB-222200, demonstrated a significant decrease in c-Fos expression in vasopressin and oxytocin (B344502) magnocellular neurons in response to hypotensive stress. nih.govphysiology.org The antagonist administration reduced the number of c-Fos positive neurons by approximately 70%, indicating a critical role for NK3R signaling in the genomic regulation of these cells. nih.govphysiology.org These findings collectively show that by blocking the NK3R, Fezolinetant can prevent the downstream activation of transcription factors like c-Fos, thereby modulating the genetic and functional state of the neuron.
| Preclinical Study: Fezolinetant Effect on Neuronal Activation | |
| Model System | Ovariectomized Rats |
| Brain Region Studied | Median Preoptic Nucleus (MnPO) |
| Biomarker | c-Fos Expression (Neuronal Activity Marker) |
| Observation | Ovariectomy led to a significant increase in c-Fos expression in MnPO neurons. |
| Fezolinetant Effect | Repeated administration significantly inhibited c-Fos expression in MnPO neurons. researchgate.netnih.gov |
| Conclusion | Fezolinetant attenuates neuronal activation in the thermoregulatory center of the brain. nih.gov |
Receptor Internalization and Desensitization Mechanisms
Agonist-induced receptor internalization is a fundamental mechanism for regulating GPCR signaling, preventing overstimulation and allowing for receptor resensitization. This process is often mediated by β-arrestins following receptor phosphorylation by GPCR kinases (GRKs). For the NK3R, agonist-induced internalization has been confirmed as a specific pharmacological marker of receptor activation. physiology.orgphysiology.org
Studies using the selective NK3R agonist senktide (B1681736) have shown that receptor activation leads to the trafficking of NK3Rs from the cell membrane into endosomes within the cytoplasm of neurons. physiology.orgphysiology.org This internalization process is a hallmark of receptor activation and subsequent desensitization.
Crucially, this agonist-induced internalization can be prevented by pretreatment with a selective NK3R antagonist. physiology.orgphysiology.org Research conducted with the antagonist SB-222200 demonstrated that it effectively blocked senktide-induced NK3R internalization in vasopressinergic neurons. physiology.org While specific studies visualizing this effect with Fezolinetant are not publicly documented, as a potent and selective NK3R antagonist, it is expected to act via the same mechanism. By competitively binding to the receptor without activating it, Fezolinetant would prevent the conformational changes necessary for GRK phosphorylation, β-arrestin binding, and the subsequent internalization of the receptor, thereby blocking both signaling and desensitization.
Ligand-Receptor Interaction Dynamics at a Molecular Level
Fezolinetant demonstrates high and selective affinity for the human neurokinin-3 receptor. drugbank.com In vitro binding assays have determined its inhibitor constant (Ki) to be in the range of 19.9 to 22.1 nmol/L. drugbank.com This affinity is reported to be over 450-fold higher than its affinity for the NK1 or NK2 receptors, highlighting its selectivity. drugbank.comveozahhcp.com
The molecular basis for ligand interaction with the NK3R has been elucidated through cryo-electron microscopy studies of the receptor in complex with its endogenous peptide agonist, NKB. researchgate.net These structural studies reveal that NKB binds in an orthosteric pocket formed by the receptor's transmembrane domains (TMDs). The C-terminus of the NKB peptide inserts deeply into the receptor core. researchgate.net Specific hydrogen bonding interactions have been identified between the peptide backbone and key residues in the receptor, including N142 (in transmembrane helix 2) and Y338 (in transmembrane helix 7). researchgate.net
While these studies were not conducted with Fezolinetant, they define the critical binding pocket of the receptor. As a competitive antagonist, Fezolinetant is designed to occupy this same orthosteric binding site, thereby physically preventing the endogenous ligand NKB from binding and activating the receptor. Its high affinity is a result of favorable physicochemical properties and specific molecular interactions with the amino acid residues lining this pocket. nih.gov An in-silico analysis predicted that Fezolinetant has favorable pharmacokinetic properties compared to earlier-generation NK3R antagonists like Osanetant and Talnetant. nih.gov
| Binding Profile of Fezolinetant | |
| Target Receptor | Neurokinin-3 Receptor (NK3R) |
| Binding Affinity (Ki) | 19.9 - 22.1 nmol/L drugbank.com |
| Selectivity | >450-fold higher for NK3R vs. NK1R/NK2R drugbank.comveozahhcp.com |
| Interaction Site | Orthosteric binding pocket of the NK3R researchgate.net |
| Mechanism of Antagonism | Competitive blockade of Neurokinin B (NKB) binding jsafog.commedcentral.com |
Structure Activity Relationship Sar Investigations
Impact of Amino Acid Residues on Receptor Binding Affinity and Selectivity
The binding affinity and selectivity of Neurokinin B for its receptors are profoundly influenced by its amino acid sequence. Tachykinins share a conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity, while the N-terminal region is more variable and contributes to receptor selectivity. up.ac.zapnas.orgmdpi.com
Systematic modifications of the amino acid residues in NKB have provided valuable insights into their specific roles in receptor interaction. For instance, studies on NKB and its analogs have demonstrated that certain substitutions can dramatically alter the binding profile. The development of the highly selective NK3R agonist, senktide (B1681736), was a result of such investigations. up.ac.za Another key finding was that the replacement of Valine at position 7 (Val7) with N-methyl-Phenylalanine (MePhe) in NKB significantly enhances its affinity and selectivity for the NK3R. nih.govacs.org Similarly, substituting Val7 with Proline also improves selectivity for the NK3R. up.ac.za
A comprehensive SAR study on the NK3R-selective agonist senktide further elucidated the importance of specific residues. It was found that substituting the N-terminal succinyl-Aspartate substructure with oxalyl-Glutamate, oxalyl-D-Glutamate, or oxalyl-L-2-aminoadipic acid (Aad) led to increased receptor binding and activation. rsc.org These findings highlight the critical role of individual amino acid residues in dictating the interaction of NKB with its cognate receptors.
| Analogue | Modification | Effect on Receptor Binding/Selectivity |
| Senktide | Methylation of the peptide bond in a truncated substance P analogue. up.ac.za | High specificity for TACR3 (NK3R). up.ac.za |
| [MePhe7]NKB | Replacement of Val7 with MePhe. nih.gov | Increased affinity and marked selectivity for the NK3R. nih.gov |
| [Pro7]NKB | Replacement of Val7 with Proline. up.ac.za | Improved selectivity for the NK3R. up.ac.za |
| Oxalyl-Glu-senktide | Substitution of succinyl-Asp with oxalyl-Glu. rsc.org | Increased receptor binding and NK3R activation. rsc.org |
| Oxalyl-D-Glu-senktide | Substitution of succinyl-Asp with oxalyl-D-Glu. rsc.org | Increased receptor binding and NK3R activation; resistance to degradation. rsc.org |
| Oxalyl-Aad-senktide | Substitution of succinyl-Asp with oxalyl-L-2-aminoadipic acid. rsc.org | Increased receptor binding and NK3R activation. rsc.org |
Role of Specific Functional Groups in Ligand-Receptor Interactions
The functional groups present on the amino acid residues of Neurokinin B are the primary determinants of the non-covalent interactions that govern ligand-receptor binding. These interactions include hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The C-terminal amide group, a characteristic feature of tachykinins, is essential for their activity.
The interaction of NKB with its receptors is thought to be mediated by the conserved C-terminal FxGLM-NH2 motif. acs.org The aromatic rings of the Phenylalanine residues, the hydrophobic side chains of Leucine and Valine, and the thioether group of Methionine all contribute to the binding affinity through various interactions within the receptor's binding pocket.
Interestingly, research has shown that NKB can bind copper (CuII) through its N-terminal amino acids, specifically involving the N-terminal amine and the imidazole (B134444) nitrogen of the Histidine residue. acs.org This interaction forms a [CuII(NKB)2] complex and significantly alters the peptide's structure. acs.org However, this copper binding at the N-terminus does not seem to impair the C-terminal region's ability to bind to the NK3R, suggesting that the functional groups critical for receptor recognition are located in the C-terminal part of the peptide. acs.org
Influence of Conformational Constraints on Biological Activity
The three-dimensional conformation of Neurokinin B is a critical factor for its biological activity. The peptide needs to adopt a specific conformation to fit into the binding pocket of its receptor. Studies on conformationally restricted analogues of NKB and other tachykinins have shed light on the bioactive conformation.
Theoretical conformational analysis of glycine-monosubstituted analogues of NKB has been used to understand the structural role of each amino acid in the folding of the peptide into its low-energy, bioactive conformational states. nih.gov These studies, combined with biological testing, help to establish clear structure-function relationships. nih.gov
The development of cyclic analogues has been a powerful tool to probe the conformational requirements for receptor binding and selectivity. For instance, a cyclic analogue of Substance P, [Cys3,6]SP, which simulates an alpha-helical structure, was found to be as potent as NKB at the NK3R. pnas.org This suggests that the NK1 and NK3 receptors may recognize a similar three-dimensional structure in the core of tachykinin peptides. pnas.org Furthermore, the creation of a cyclic analogue of NKB, [Cys2,5]neurokinin B, resulted in a selective agonist for the NK3R. pnas.org These findings underscore that imposing conformational constraints can lock the peptide into a bioactive conformation, thereby enhancing affinity and selectivity for a specific receptor subtype. The flexibility of the C-terminal tripeptide is also thought to be important for selectivity among the different receptor subtypes. pnas.org
Elucidation of Pharmacophoric Requirements for Agonist and Antagonist Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For Neurokinin B and its receptors, pharmacophore models have been developed primarily for antagonists. colours.dknih.gov
These models typically identify key features such as hydrophobic groups, hydrogen bond acceptors, and hydrogen bond donors, and their spatial relationships. For neurokinin receptor antagonists, pharmacophore models often describe a 'head' and 'tail' region, with specific hydrogen bonding patterns. colours.dkripublication.com One such model for NK antagonists includes three hydrophobic groups (two of which are aromatic), three hydrogen bond acceptors, and one hydrogen bond donor. nih.gov
The development of these models allows for the virtual screening of large chemical libraries to identify novel compounds with the potential to act as agonists or antagonists. mdpi.com By fitting compounds to a validated pharmacophore model, it is possible to predict their activity and design new molecules with improved properties. These models have been instrumental in the discovery of non-peptide antagonists for neurokinin receptors. colours.dkripublication.com
Development of Receptor Subtype Selective Ligands
A major goal of SAR studies on Neurokinin B has been the development of ligands that are selective for a single neurokinin receptor subtype. Such selective ligands are invaluable as research tools and have potential as therapeutic agents with fewer side effects.
As previously mentioned, peptide-based selective agonists have been successfully developed. Senktide and [MePhe7]NKB are two of the most well-known and widely used selective agonists for the NK3R. up.ac.zaacs.orgrsc.org The substitution of Val7 with MePhe in NKB was a key discovery that led to a significant increase in NK3R selectivity. nih.gov Further modifications, such as those made to senktide, have led to the development of novel NK3R agonists with enhanced stability and prolonged bioactivity. acs.orgrsc.org For example, incorporating an (E)-alkene dipeptide isostere into senktide resulted in a potent and stable NK3R agonist. acs.org
The quest for selective ligands has not been limited to peptides. Significant efforts have also been directed towards the discovery of non-peptide antagonists. A notable success in this area was the identification of the 4-quinolinecarboxamide (B1229333) framework as a novel class of potent and selective non-peptide NK3R antagonists. acs.org These compounds were designed based on the structures of diverse NK1 receptor antagonists, demonstrating the utility of knowledge-based drug design in developing subtype-selective ligands. acs.org
Computational and Theoretical Approaches
Molecular Modeling and Docking Simulations of Ligand-Receptor Complexes
Molecular modeling and docking simulations are pivotal in elucidating the binding modes of ligands like NKB to their cognate receptors. These computational tools allow for the prediction of ligand-receptor interactions at an atomic level, guiding the design of novel therapeutic agents.
Due to the challenges in crystallizing G-protein coupled receptors (GPCRs) like the neurokinin receptors (NKRs), homology modeling has been a widely used technique to generate their three-dimensional structures. ripublication.com Since the crystal structure of bovine rhodopsin became available, it has frequently served as a template for building models of NK1R, NK2R, and NK3R. ripublication.comacs.orgfigshare.com These models are typically generated using software like Modeller and are then subjected to rigorous validation using tools such as ProSa II and PROCHECK to assess their stereochemical quality and reliability. ripublication.com For instance, one study reported the generation of 25 models for each of the three human neurokinin receptors, with the final models showing that over 80% of residues were in the core regions of the Ramachandran plot, indicating satisfactory stereochemical quality. ripublication.com
A "ligand-supported" homology modeling approach, such as the MOBILE (Modeling Binding Sites Including Ligand Information Explicitly) method, has also been employed to refine the binding pocket of the receptor models. acs.orgacs.org This involves using known ligands, such as the antagonist CP-96345 for the NK1 receptor, to guide and restrain the modeling process, leading to more accurate representations of the ligand-binding site. acs.orgacs.org
Both ligand-based and structure-based drug design principles are extensively applied in the development of neurokinin receptor modulators.
Ligand-based design focuses on the analysis of a set of known active ligands to derive a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Such pharmacophore models can then be used to screen large compound libraries for novel scaffolds that fit the model. acs.org
Structure-based drug design (SBDD) , on the other hand, utilizes the three-dimensional structure of the target receptor, obtained from homology modeling or experimental methods like X-ray crystallography. encyclopedia.pub Docking simulations are a cornerstone of SBDD, where potential ligands are computationally placed into the receptor's binding site to predict their binding conformation and affinity. ripublication.com These simulations have been crucial in understanding the interactions of both endogenous agonists like NKB and synthetic antagonists with neurokinin receptors. figshare.com For example, docking studies have helped to identify key conserved residues within the transmembrane helices that are critical for antagonist binding. ripublication.com SBDD has also been instrumental in the discovery of multifunctional ligands, such as those with combined opioid agonist and NK1 antagonist activities. arizona.edunih.govnih.govacs.org
The development of potent and selective neurokinin receptor antagonists has often involved an iterative process of chemical synthesis guided by insights from these computational models. nih.govnih.govacs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and binding events over time.
The binding of a ligand, be it an agonist like NKB or an antagonist, is known to induce specific conformational changes in the receptor, which are essential for its activation or inactivation. elifesciences.org MD simulations have been employed to study these ligand-induced conformational shifts in neurokinin receptors. For instance, simulations of the NK1 receptor have revealed that the binding of different antagonists can induce distinct receptor conformations. nih.gov Specifically, the binding of clinically used antagonists like aprepitant (B1667566) and netupitant (B1678218) was shown to cause structural rearrangements in the extracellular regions of NK1R, particularly in the extracellular loop 2 (ECL2) and the extracellular ends of helices V and VI. nih.govnih.gov This highlights a significant degree of plasticity in this part of the receptor. nih.gov
Furthermore, MD simulations have been used to understand how different agonists, such as Substance P (SP) and NKB, can lead to biased signaling through the same receptor. biorxiv.orgmangliklab.comescholarship.org Studies on the NK1 receptor have shown that interactions between the N-terminal region of SP and the receptor's extracellular loops can restrict the flexibility of the peptide deep within the binding pocket, which is crucial for potent Gs signaling. biorxiv.orgmangliklab.comescholarship.org The truncation of these N-terminal residues, as seen in some analogs, leads to increased mobility of the C-terminus within the binding pocket and a bias towards Gq signaling. mangliklab.comescholarship.org Plasmon-waveguide resonance (PWR) spectroscopy studies have also confirmed that ligand binding to the NK1 receptor induces distinct conformational changes. nih.gov
The surrounding solvent and the lipid bilayer of the cell membrane play a crucial role in the binding process. MD simulations can explicitly model these environmental factors. Studies on neuromedin B, a peptide closely related to NKB, have shown that the peptide adopts a more defined, helix-like conformation in a lipid environment compared to an aqueous solution, which may facilitate its interaction with the receptor. nih.gov
Calculating the binding free energy (ΔG_bind) is a primary goal of computational chemistry as it directly relates to the binding affinity of a ligand for its receptor. aps.org While direct MD simulations of the entire binding or unbinding process are computationally expensive, several methods have been developed to estimate binding free energies. Alchemical free energy perturbation (FEP) is a rigorous method that calculates the relative binding free energies of two ligands by computationally "transforming" one into the other in both the solvated state and when bound to the receptor. rsc.orgwustl.eduresearchgate.net Other methods, such as those based on atomic solvation parameters (ASP), have also been developed to improve the accuracy of solvation energy calculations, a key component of binding free energy. nih.gov These computational approaches are vital for ranking potential drug candidates and for providing a deeper understanding of the thermodynamics of ligand-receptor interactions. aps.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies on neurokinin receptor antagonists have been instrumental in identifying the key physicochemical properties that govern their potency. tandfonline.comnih.govtandfonline.comnih.govresearchgate.net These studies typically involve a series of related compounds for which the biological activity (e.g., binding affinity Ki) has been measured. tandfonline.comnih.govtandfonline.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Then, statistical methods like Partial Least Squares (PLS) regression are used to build a QSAR model.
Several QSAR studies have been performed on non-peptide NK3 receptor antagonists. tandfonline.comnih.govtandfonline.comresearchgate.net These studies have employed different techniques, including:
Hologram QSAR (HQSAR): A 2D-QSAR method that uses molecular fragments as descriptors.
Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR method that relates the biological activity to the steric and electrostatic fields surrounding the molecules.
Comparative Molecular Similarity Indices Analysis (CoMSIA): Another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
One such study on a series of 40 non-peptide NK3 antagonists yielded highly predictive CoMFA, HQSAR, and CoMSIA models. tandfonline.comnih.govtandfonline.com The contour maps generated from these models provided valuable insights into the structure-activity relationship. For example, the models indicated that the presence of a cyclopropane (B1198618) ring, a piperidine (B6355638) ring, and a di-chloro-phenyl group attached to the cyclopropane ring were important for high antagonist activity. tandfonline.comnih.govtandfonline.com These findings can guide the design of new, more potent NK3 receptor antagonists. tandfonline.comnih.govtandfonline.com
Below is a table summarizing the statistical results of a convergent QSAR study on NK3 receptor antagonists:
| QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| CoMFA | 0.810 | 0.929 |
| HQSAR | 0.644 | 0.910 |
| CoMSIA | 0.691 | 0.911 |
| Data from a study on 40 non-peptide NK3 antagonists. tandfonline.comnih.gov |
Cheminformatics approaches, in a broader sense, also encompass the analysis of large chemical datasets to identify trends and patterns, aiding in the selection of diverse compound libraries for screening and in the optimization of lead compounds. nih.gov
Biological Research Applications in Vitro and Pre Clinical in Vivo Studies
In Vitro Cell-Based Research Models
The in vitro study of Neurokinin B has provided foundational insights into its mechanisms of action at the cellular level.
Use in Mammalian Cell Lines (e.g., CHO, HEK293) Expressing Neurokinin Receptors
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used in research due to their adaptability in culture and ease of genetic modification. These cell lines have been instrumental in characterizing the interaction between NKB and its receptors.
CHO cells have been stably transfected to express neurokinin receptors, serving as a model system to study receptor binding and downstream signaling pathways. For instance, studies have utilized CHO cells expressing the human NK1 receptor to investigate the antagonist activity of various compounds. nih.gov In such models, NKB can be used to stimulate the receptor, and the subsequent cellular responses, like calcium mobilization, can be measured. nih.gov Research has also employed CHO cells expressing the NK3 receptor to assess the binding affinity and functional activity of NKB and its analogs. medchemexpress.com These studies are crucial for screening potential therapeutic agents that target the NKB signaling pathway.
HEK293 cells transfected with the NK1 receptor have been used to investigate the cellular shape changes, such as membrane blebbing, that occur upon receptor activation. thermofisher.com This research has helped to elucidate the downstream signaling cascades, including the Rho/Rho-associated coiled-coil kinase pathway, that are triggered by neurokinin receptor agonists. thermofisher.com
| Cell Line | Receptor Expressed | Research Focus | Key Findings |
| CHO | NK1 Receptor | Antagonist characterization, Calcium mobilization | Useful for screening NK1 receptor antagonists. nih.gov |
| CHO | NK3 Receptor | Ligand binding and functional assays | NKB displaces radiolabeled ligands from the NK3 receptor. medchemexpress.com |
| HEK293 | NK1 Receptor | Cellular morphology and signaling | NK1R agonists induce membrane blebbing via the Rho/ROCK pathway. thermofisher.com |
Studies in Primary Cell Cultures (e.g., Neuronal, Glial Cells)
Primary cell cultures, derived directly from animal tissues, provide a more physiologically relevant model for studying cellular function. nih.gov Research on NKB has utilized primary neuronal and glial cell cultures to understand its role in the central nervous system.
Studies on primary cultures of cortical astrocytes from mice have demonstrated the presence of substance P (a related tachykinin) receptors. frontiersin.org While direct studies on NKB in these specific astrocyte cultures are less common in the provided results, research on astrocytoma cell lines, such as the 1321N1 line, has shown that these cells express the NK3 receptor, the preferred receptor for NKB. acs.org In these cells, NKB has been shown to inhibit copper uptake, suggesting a role in protecting against copper-induced toxicity. acs.org Furthermore, immunofluorescence studies in enriched astroglial cell cultures have investigated the presence of tachykinins, noting the absence of immunoreactivity for NKB in these specific preparations. researchgate.net
The use of primary neuronal cultures is essential for understanding the direct effects of NKB on neurons. nih.gov For example, the immortalized GT1-7 cell line, which represents mature GnRH neurons, has been instrumental in showing that NKB can directly regulate the synthesis and secretion of GnRH. oup.com
The complexity of the central nervous system necessitates co-culture models. An in vitro model of cortical tissue that includes astrocytes, microglia, oligodendrocytes, and neurons has been developed to better mimic the in vivo environment and study responses to various stimuli. nih.gov While not directly mentioning NKB, such models provide a valuable platform for future investigations into the effects of this neuropeptide on complex neural networks.
Investigation of Cellular Proliferation and Signaling Pathways
NKB, through its interaction with neurokinin receptors, activates various intracellular signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, can mobilize calcium, activate phospholipase C, and influence cyclic AMP (cAMP) levels. guidetopharmacology.org
Research has shown that the activation of the NK1 receptor can promote the proliferation of certain tumor cells. arvojournals.org For instance, substance P, the preferred ligand for the NK1 receptor, has been found to be a mitogen for human retinoblastoma cell lines. arvojournals.org While NKB has a lower affinity for the NK1 receptor, this pathway highlights a potential role for tachykinins in cell growth regulation. guidetopharmacology.org In contrast, some studies have indicated that NKB does not inhibit the proliferation of endothelial cells stimulated by growth supplements. rupress.org A study on human adipose tissue-derived stem cells (hADSCs) showed that ozone treatment increased the expression of the NK1 receptor, which is involved in cellular proliferation, suggesting a potential indirect link between factors influencing NK1R expression and cell growth. unirioja.es
The signaling pathways activated by NKB are complex and can lead to both rapid and delayed cellular responses, including changes in gene transcription. xiahepublishing.com
Receptor Expression and Distribution Studies
The biological effects of NKB are dictated by the expression and distribution of its receptors, primarily the NK3 receptor. guidetopharmacology.orgoup.com Studies have mapped the presence of tachykinin receptors in various tissues.
In the central nervous system, NK1 and NK3 receptors are widely distributed, while the NK2 receptor has a more localized expression. guidetopharmacology.orgagriculturejournals.cz The gene encoding the NK3 receptor (TACR3) has been located on chromosome 8 in pigs. agriculturejournals.cz The expression of the NK3 receptor is predominantly found in the central nervous system. agriculturejournals.cz
In peripheral tissues, the expression of NKB and its receptor has been identified in the uterus, where their levels can vary with the menstrual cycle. oup.com Studies have also shown differential expression of NKB (encoded by the TAC3 gene) and the NK3 receptor in uterine leiomyomas compared to normal myometrium, suggesting a role in the pathophysiology of this condition. oup.com Furthermore, the TAC3 gene has been found to be significantly upregulated in the placenta of women with pre-eclampsia. psu.edu
In zebrafish, two forms of NKB and two cognate receptor genes have been identified, with their expression patterns in the brain-pituitary-gonad axis supporting a role in reproduction. pnas.org
In Vivo Mechanistic Investigations in Animal Models
Animal models have been crucial for understanding the physiological role of Neurokinin B in the complex neuroendocrine system.
Role in Neuroendocrine Regulation (e.g., Hypothalamic-Pituitary-Gonadal Axis, GnRH Secretion, LH/FSH Release)
One of the most significant areas of NKB research is its role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, which is fundamental for reproduction. frontiersin.orgphysiology.org
Hypothalamic-Pituitary-Gonadal Axis and GnRH Secretion:
NKB, along with kisspeptin (B8261505) and dynorphin, is co-expressed in a group of neurons in the arcuate nucleus of the hypothalamus, an area considered to be the site of the gonadotropin-releasing hormone (GnRH) pulse generator. frontiersin.orgnih.govfrontiersin.org These so-called KNDy neurons are thought to be the intrinsic source of the pulsatile release of GnRH. frontiersin.orgfrontiersin.org
The current working model suggests that NKB acts as a key stimulatory signal within this network, initiating the synchronized activity of KNDy neurons. frontiersin.orgfrontiersin.org This leads to the release of kisspeptin, which in turn stimulates GnRH neurons to release GnRH in a pulsatile manner. frontiersin.orgbioscientifica.com Dynorphin is believed to act as an inhibitory signal, terminating the KNDy neuronal activity and thus shaping the pulsatile nature of the GnRH release. frontiersin.orgfrontiersin.org
In vivo studies in rats using the selective NK3 receptor agonist, senktide (B1681736), have shown that NKB signaling can suppress the frequency of the GnRH pulse generator. nih.govoup.com This effect appears to be dependent on the dynorphin/κ-opioid receptor system. nih.govoup.com
LH/FSH Release:
The pulsatile release of GnRH from the hypothalamus acts on the pituitary gland to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). frontiersin.orgphysiology.org Consequently, by modulating GnRH secretion, NKB plays a critical role in regulating LH and FSH release.
Studies in healthy women have demonstrated that antagonism of the NK3 receptor suppresses basal GnRH and LH secretion, leading to delayed ovarian follicle growth. nih.gov This provides strong evidence for the role of NKB-NK3R signaling in the physiological regulation of follicle development. nih.gov In ewes, administration of an NK3 receptor agonist has been shown to stimulate LH secretion. nih.gov However, the effects of NKB on LH secretion can be complex and may vary depending on the species and the hormonal status of the animal. karger.com For instance, in striped bass, NKB appears to act primarily as a negative modulator of kisspeptin to regulate GnRH1 release, while also having a direct stimulatory effect on LH and FSH secretion at the pituitary level. bioscientifica.com
| Animal Model | Intervention | Key Findings on HPG Axis |
| Rat | Intracerebroventricular administration of senktide (NK3R agonist) | Suppression of LH pulses and multiunit activity volleys, indicating inhibition of the GnRH pulse generator. nih.gov |
| Rat | Intra-arcuate administration of senktide | Dose-dependent suppression of LH pulses. oup.com |
| Ewe | Local administration of NK3R agonist in the arcuate nucleus | Stimulation of LH pulse frequency. nih.gov |
| Healthy Women | Administration of an NK3 receptor antagonist (MLE4901) | Suppression of basal GnRH/LH secretion and delayed ovarian follicle growth. nih.gov |
| Striped Bass | In vitro and in vivo administration of Nkb/f | Downregulation of kiss2 in the brain; upregulation of lhb and fshb expression and Lh secretion at the pituitary level. bioscientifica.com |
Exploration of Neuronal Circuits and Networks (e.g., KNDy neurons, fPAG-LHb pathway)
Senktide has been pivotal in mapping the function of specific neuronal populations and pathways where the NK3R is expressed.
KNDy Neurons: A significant area of research has focused on KNDy neurons, a population of cells in the hypothalamic arcuate nucleus (ARC) that co-express kisspeptin, neurokinin B (NKB), and dynorphin. bio-techne.com7tmantibodies.com These neurons are considered central to the generation of gonadotropin-releasing hormone (GnRH) pulses, which govern reproduction. bio-techne.comoup.com In vitro electrophysiological studies in mice have shown that Senktide application dose-dependently increases the firing rate of KNDy neurons. oup.comresearchgate.net This activation is believed to be a key mechanism by which NKB acts as a stimulatory signal within the KNDy neuronal network to drive pulsatile GnRH release. bio-techne.com The response of KNDy neurons to Senktide can also be modulated by gonadal steroids; neurons from castrated male mice show a greater sensitivity to Senktide compared to those from intact males, indicating steroid-dependent modulation of NK3R signaling. researchgate.net
Table 1: Effect of Senktide on KNDy Neuron Firing Rate in Male Mice
| Condition | Senktide Concentration | Effect on Firing Frequency | Citation |
| Castrate | 10nM | Increased | researchgate.net |
| Castrate | 100nM | Increased | researchgate.net |
| Intact | 10nM | Increased (less than castrate) | researchgate.net |
| Intact | 100nM | Increased (similar to castrate) | researchgate.net |
fPAG-LHb Pathway: Recent research has utilized Senktide to investigate the circuit connecting the frontal part of the periaqueductal gray (fPAG) to the lateral habenula (LHb). medchemexpress.comoup.com Neuron tracing studies identified NKB-positive nerve fibers projecting from the fPAG to the LHb. oup.comnih.gov In studies on mouse models of trigeminal neuralgia, pharmacological activation of NK3R in the LHb with Senktide was shown to attenuate orofacial allodynia and associated anxiety-like behaviors. medchemexpress.comoup.comnih.gov These findings suggest that the fPAGNKB → LHb pathway is a critical circuit involved in the comorbidity of pain and anxiety, and Senktide serves as a key tool to probe its function. oup.comnih.gov
Contributions to Pain Transmission and Neuromodulation in Rodent Models
The role of NK3R signaling in pain is complex, with studies using Senktide revealing region-dependent effects.
Pain Transmission: While the tachykinin Substance P is well-known for its role in pain transmission, the function of NKB and its receptor NK3R is less straightforward. guidetopharmacology.orgmedchemexpress.com In a mouse model of neuropathic pain, activating NK3R in the lateral habenula (LHb) with Senktide reversed pain-related behaviors (orofacial allodynia). medchemexpress.com Conversely, other research has pointed to Senktide-mediated nociception in the dorsal periaqueductal gray (PAG). medchemexpress.com Further studies showed that micro-infusion of an NK3R agonist into the ventral tegmental area (VTA) or nucleus accumbens resulted in significant analgesia in a tonic pain model. medchemexpress.com In a rat model of inflammatory pain, an NK3R antagonist was found to reduce thermal hyperalgesia, suggesting that endogenous NK3R activation contributes to this inflammatory pain state. nih.gov
Neuromodulation: Senktide is widely used as a tool to study the neuromodulatory effects of NK3R activation. In the basolateral amygdala (BLA), Senktide enhances the excitability of principal neurons. nih.govjsmc.pk Mechanistic studies revealed this is achieved by activating non-selective cation channels (specifically TRPC4 and TRPC5) and depressing the function of inwardly rectifying potassium (Kir) channels. nih.govresearchgate.net Senktide has also been shown to increase the release of acetylcholine (B1216132) in brain regions critical for memory and emotion, such as the hippocampus and prefrontal cortex, in aged rats. nih.govjneurosci.orgresearchgate.net
Table 2: Neuromodulatory Effects of Senktide on Ion Channels in BLA Neurons
| Channel Type | Effect of Senktide | Consequence | Citation |
| Non-selective cation channels (TRPC4/5) | Activation | Increased inward current, enhanced excitability | nih.govresearchgate.net |
| Inwardly rectifying K+ (Kir/GIRK) channels | Depression | Reduced outward current, enhanced excitability | nih.govresearchgate.net |
Involvement in Neuroinflammation and Immune Modulation in Animal Studies
While the broader tachykinin family is known to interact with the immune system, the specific role of Senktide and NK3R activation in neuroinflammation is an emerging area of research. guidetopharmacology.org7tmantibodies.comresearchgate.net
Direct evidence for NK3R expression on primary immune or inflammatory cells is limited. researchgate.net However, preclinical studies suggest an indirect modulatory role. In a rat model of monoarthritis, an NK3R antagonist reduced thermal hyperalgesia and normalized the associated release of substance P in the spinal cord, suggesting NK3R signaling contributes to inflammatory pain processes. nih.gov In a study on a mouse model of Alzheimer's disease, Senktide was found to ameliorate astrocyte activation, indicating a potential to modulate glial cell responses in neurodegenerative contexts. researchgate.net Furthermore, a study in adult male rats demonstrated that systemic administration of Senktide resulted in leukocytosis (a significant increase in the total leukocyte count), providing direct evidence that NK3R activation can affect systemic immune cell populations. frontiersin.org
Research into Stress Response and Anxiety-Like Behaviors in Animal Models
Senktide has been instrumental in exploring the link between NK3R signaling, stress, and anxiety.
Stress Response: In animal models, administration of Senktide can induce physiological responses associated with stress. frontiersin.orgtargetmol.com For instance, in mice placed on a thermocline, an initial injection stress response is observed, and Senktide can elicit prolonged behavioral adaptations. frontiersin.org Studies in ovariectomized rats have also investigated how Senktide-induced suppression of luteinizing hormone (LH) secretion might be linked to central stress signaling pathways, although a direct causal link with CRH or AVP systems was not established in one particular study. targetmol.com
Anxiety-Like Behaviors: A substantial body of research demonstrates that activating NK3R with Senktide has anxiolytic effects in rodent models. medchemexpress.comoup.com Intracerebroventricular injection of Senktide in mice significantly increased the time spent in the open arms of the elevated plus-maze, a standard indicator of reduced anxiety. rsc.org This anxiolytic-like effect was enhanced by pretreatment with the opioid antagonist naloxone. rsc.org More targeted studies involving microinjection of Senktide directly into the lateral habenula (LHb) of mice also alleviated anxiety-like behaviors in both the elevated plus-maze and the open field test, particularly in the context of comorbid chronic pain. medchemexpress.comoup.com These findings establish the NK3R system as a key modulator of brain circuits that regulate anxiety. medchemexpress.comnih.gov
Table 3: Anxiolytic-Like Effects of Senktide in Rodent Behavioral Tests
| Animal Model | Test | Administration Route | Behavioral Outcome | Citation |
| Mice | Elevated Plus-Maze | Intracerebroventricular (i.c.v.) | Increased open arm entries and time | rsc.org |
| Mice (pT-ION model) | Elevated Plus-Maze | Intra-LHb | Increased open arm exploration | medchemexpress.comoup.com |
| Mice (pT-ION model) | Open Field Test | Intra-LHb | Increased time in center | medchemexpress.comoup.com |
| Rats | Fear-Potentiated Startle | Intra-BLA | Augmented fear response | nih.gov |
Applications as a Pharmacological Probe in Diverse Physiological Systems (e.g., gastrointestinal tract, thermoregulation)
The selectivity of Senktide for the NK3R makes it an excellent pharmacological probe for dissecting the receptor's function in various peripheral and central systems.
Thermoregulation: Senktide is extensively used in animal models to study central thermoregulatory pathways, particularly those relevant to menopausal hot flashes. 7tmantibodies.com Direct microinfusion of Senktide into the median preoptic nucleus (MnPO) of rats, a key thermoregulatory center, causes a rapid, dose-dependent drop in core body temperature. researchgate.net In mice, subcutaneous injection of Senktide reliably induces a "hot flash-like" response, characterized by a rapid increase in tail skin temperature (indicating vasodilation to dissipate heat) followed by a compensatory decrease in core body temperature and cold-seeking behavior. 7tmantibodies.comfrontiersin.org This robust and reproducible effect has made Senktide a standard tool for modeling vasomotor symptoms and for testing potential therapeutic interventions. 7tmantibodies.com
Table 4: Thermoregulatory Effects of Senktide in Rodent Models
| Animal | Administration Route | Key Findings | Citation |
| Rat | Microinfusion into MnPO | Dose-dependent decrease in core body temperature; Increased Fos-activation in MnPO | researchgate.net |
| Mouse | Subcutaneous (s.c.) injection | Increased tail skin temperature (vasodilation); Decreased core body temperature; Cold-seeking behavior | 7tmantibodies.comfrontiersin.org |
Future Research Directions and Unexplored Avenues
Integration of Multi-Omics Data in Neurokinin B Research
The comprehensive understanding of the intricate signaling pathways modulated by Neurokinin B (NKB) necessitates a move beyond single-level molecular analyses. The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, presents a powerful approach to unravel the complex regulatory networks influenced by NKB. uky.edunih.gov A systems biology approach, which statistically integrates data from these various biological layers, can provide deeper insights into the interactions between different molecular components and reveal novel aspects of NKB's function. nih.gov
By combining these datasets, researchers can construct detailed molecular signatures that are maximally correlated across different data types. This can lead to the identification of key molecular drivers and the construction of comprehensive interaction networks that are perturbed by NKB signaling. Such an approach has the potential to elucidate previously unknown downstream effectors and feedback loops, offering a more holistic view of the physiological and pathological roles of this neuropeptide. The application of multi-omics has already shown promise in dissecting complex signaling pathways in various diseases, and a similar strategy could significantly advance our understanding of NKB's role in both reproductive and non-reproductive systems. nih.govrsc.orgnih.gov
| Omics Layer | Potential Application in NKB Research | Data Integration Goal |
| Genomics | Identification of genetic variants in TAC3 and TACR3 associated with disease susceptibility. | Correlate genetic variations with transcriptomic and proteomic changes to understand functional consequences. |
| Transcriptomics | Profiling of gene expression changes in response to NKB stimulation or NK3R antagonism in various cell types and tissues. | Identify NKB-regulated gene networks and signaling pathways. |
| Proteomics | Quantification of protein expression and post-translational modifications following NK3R activation. | Uncover downstream signaling cascades and identify novel protein interaction partners of the NK3R. |
| Metabolomics | Analysis of metabolic shifts in cells and tissues under the influence of NKB. | Link NKB signaling to cellular metabolism and identify metabolic biomarkers of NKB activity. |
Development of Advanced In Vitro Models for Receptor Systems
To bridge the gap between preclinical research and clinical outcomes, the development of more physiologically relevant in vitro models of the neurokinin B receptor (NK3R) system is crucial. Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of native tissues. mdpi.com The advent of three-dimensional (3D) organoid and microphysiological systems offers a promising avenue to create more accurate representations of human biology in a laboratory setting. mdpi.com
Brain organoids, for instance, can be generated from human induced pluripotent stem cells (iPSCs) and can recapitulate some of the complex cellular organization and neuronal networks of the human brain. mdpi.com Developing organoid models that express the NK3R would provide an invaluable tool to study the effects of NKB in a more complex and human-relevant context. These models could be used to investigate neuronal excitability, synaptic plasticity, and network activity in response to NKB and its antagonists. Furthermore, the integration of different cell types, such as neurons, glia, and even endothelial cells to form a blood-brain barrier model, would allow for the study of complex cellular interactions and the assessment of drug permeability. mdpi.com
| Model Type | Potential Application in NKB Research | Advantages over Traditional Models |
| Neuronal Spheroids | High-throughput screening of NK3R ligands and investigation of basic signaling mechanisms. | More complex cell-cell interactions than 2D cultures. |
| Brain Organoids | Modeling the role of NKB in neurodevelopment and neurological disorders. mdpi.com | Recapitulates aspects of human brain architecture and cellular diversity. |
| Organ-on-a-Chip | Studying the effects of NKB on the neurovascular unit and assessing the brain permeability of novel NK3R-targeting drugs. | Allows for the integration of multiple cell types and the application of fluid flow to mimic physiological conditions. |
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling has become an indispensable tool in drug discovery and in understanding the molecular intricacies of receptor-ligand interactions. researchgate.netacs.orgnih.gov For the neurokinin B system, in silico models of the NK3R have been developed to investigate its structure, potential binding sites, and interactions with both agonists like NKB and various antagonists. researchgate.net These models are crucial for the rational design of novel therapeutics with improved affinity and selectivity.
Future efforts in this area should focus on refining these computational models to enhance their predictive power. This can be achieved by incorporating more complex biophysical parameters and by leveraging the increasing availability of high-resolution structural data for G-protein coupled receptors (GPCRs). nih.gov Advanced molecular dynamics simulations can provide insights into the dynamic nature of the receptor and how ligand binding induces conformational changes that lead to receptor activation or inhibition. Furthermore, the development of predictive models for absorption, distribution, metabolism, and excretion (ADME) properties will be critical in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. nih.gov The integration of machine learning algorithms with these computational models can further improve their accuracy in predicting the biological activity of novel compounds. researchgate.net
Exploration of Novel Biological Roles in Non-Traditional Systems
While the role of neurokinin B in the central regulation of reproduction is well-established, emerging evidence suggests its involvement in a variety of other physiological and pathological processes. radiologykey.comnih.govnih.gov The expression of NKB and its receptor, NK3R, has been detected in various peripheral tissues, indicating a broader range of biological functions than previously appreciated.
Future research should systematically explore these novel roles in non-traditional systems. For instance, the presence of NKB and NK3R in the female genital tract suggests a potential modulatory role in local reproductive processes. The implication of NKB in pre-eclampsia, a serious pregnancy complication, warrants further investigation into its vascular effects. nih.gov Moreover, recent studies have highlighted a role for the NK3R in the lateral habenula in mediating pain and anxiety, opening up new avenues for the development of therapies for these conditions. Investigating the function of the NKB/NK3R system in these and other non-traditional systems, such as the immune and gastrointestinal systems, could reveal novel therapeutic targets for a range of disorders.
Design of Next-Generation Research Probes with Enhanced Specificity and Permeability
To further dissect the complex biology of the neurokinin B system, the development of next-generation research probes with enhanced specificity and permeability is essential. These probes are critical for accurately mapping the distribution of the NK3R, for studying its trafficking within cells, and for selectively modulating its activity in vivo.
A key challenge in developing probes for central nervous system targets is crossing the blood-brain barrier (BBB). researchgate.net Strategies to enhance brain penetration include the modification of physicochemical properties to increase lipophilicity and reduce efflux by transporters, or the conjugation of NK3R ligands to carrier molecules that can facilitate transport across the BBB. researchgate.net For in vivo imaging, the development of highly selective positron emission tomography (PET) tracers for the NK3R would be a major advancement, allowing for the non-invasive visualization and quantification of this receptor in the living brain. nih.gov
Furthermore, the design of fluorescently labeled ligands with high affinity and specificity for the NK3R would enable detailed studies of receptor trafficking and internalization at the cellular level. acs.org These advanced probes will be invaluable tools for both basic research and for the development of novel diagnostics and therapeutics targeting the neurokinin B system.
| Probe Type | Desired Enhancements | Potential Research Applications |
| Small Molecule Ligands | Increased brain permeability, high selectivity for NK3R over other tachykinin receptors. | In vivo studies of NKB function in the central nervous system. |
| PET Tracers | High affinity and specificity for NK3R, favorable kinetics for imaging. | Non-invasive imaging of NK3R distribution and density in health and disease. nih.gov |
| Fluorescent Probes | High photostability, minimal disruption of ligand-receptor binding, specific subcellular targeting. | Real-time imaging of NK3R trafficking, internalization, and interaction with other proteins. acs.org |
| Peptide-based Probes | Improved stability against enzymatic degradation, enhanced BBB penetration. | Targeting the NK3R with high affinity and specificity, potentially as drug delivery vectors. researchgate.net |
Q & A
Q. How can researchers reconcile discrepancies between in silico predictions and experimental data for this compound?
- Methodological Answer : Audit force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Cross-validate with experimental binding assays (SPR or ITC). Publish negative results to refine computational algorithms .
Ethical & Methodological Rigor
Q. What ethical considerations apply when reporting this compound’s toxicity data?
Q. How to design a longitudinal study to assess this compound’s chronic effects?
- Methodological Answer : Implement staggered dosing cohorts, periodic biomarker monitoring (e.g., serum enzymes), and histopathology endpoints. Use mixed-effects models to account for inter-individual variability. Predefine stopping criteria for adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
